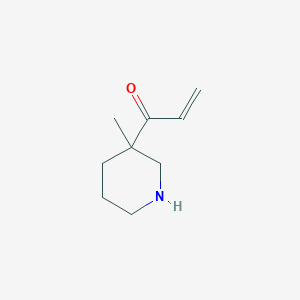

1-(3-Methylpiperidin-3-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC17635004

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NO |

|---|---|

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 1-(3-methylpiperidin-3-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C9H15NO/c1-3-8(11)9(2)5-4-6-10-7-9/h3,10H,1,4-7H2,2H3 |

| Standard InChI Key | SOSTUOVMOAFNCS-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCNC1)C(=O)C=C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has a molecular formula of and a molecular weight of 153.22 g/mol . Its IUPAC name, 1-[(3R)-3-methylpiperidin-1-yl]prop-2-en-1-one, reflects the stereochemistry at the piperidine ring’s third carbon, where a methyl group resides in the R configuration. The acryloyl moiety () is attached to the piperidine nitrogen (Figure 1).

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| SMILES | ||

| InChIKey | VMVFZWDBQWMLAY-MRVPVSSYSA-N | |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

Stereochemical Considerations

The (3R) configuration ensures spatial orientation critical for biological activity. Computational models predict a chair conformation for the piperidine ring, with the methyl group occupying an equatorial position to minimize steric strain .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-[(3R)-3-methylpiperidin-1-yl]prop-2-en-1-one is often embedded within multi-step processes targeting JAK3 inhibitors. A patent by CN113121539A outlines a three-step approach starting from enantiomerically pure (3R,6S)-1-benzyl-6-methylpiperidine-3-amine :

-

Nucleophilic Substitution: Reacting (3R,6S)-1-benzyl-6-methylpiperidine-3-amine with 4-chloropyrrolo[2,3-d]pyrimidine in 1-methyl-2-pyrrolidone (NMP) at 110°C yields an intermediate .

-

Catalytic Hydrogenation: Using 20% wet palladium hydroxide on carbon under hydrogen (15 psi) removes the benzyl protecting group .

-

Acryloylation: Treating the deprotected amine with acryloyl chloride in tetrahydrofuran (THF) and water at 0–5°C furnishes the final acryloyl derivative .

Table 2: Reaction Conditions for Acryloylation

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF/Water (2:1) | |

| Temperature | 0–5°C | |

| Base | Sodium bicarbonate | |

| Yield | 72–95% (over three steps) |

Advantages Over Alternative Methods

Traditional routes requiring chiral chromatographic separation are circumvented by using enantiopure starting materials, enhancing scalability and cost-efficiency . The avoidance of dry palladium catalysts also mitigates explosion risks during hydrogenation .

Pharmacological Relevance

Role in JAK3 Inhibition

This compound is a precursor to PF-06651600, a covalent JAK3 inhibitor approved for autoimmune conditions like alopecia areata and rheumatoid arthritis . The acryloyl group enables irreversible binding to JAK3’s cysteine residue (Cys909), conferring selectivity over other JAK isoforms .

Clinical Significance

PF-06651600’s designation as a "breakthrough therapy" by the FDA in 2018 underscores its efficacy in restoring hair growth in alopecia patients . Phase III trials reported a 75% hair regrowth rate at 24 weeks, with minimal off-target effects .

Industrial Applications and Future Directions

Emerging Derivatives

Recent efforts focus on modifying the piperidine ring’s substituents to enhance blood-brain barrier penetration for neurological applications. For example, fluorinated analogs show promise in preclinical models of multiple sclerosis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume